4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClF2NO2. It is a derivative of pyrrolidine, characterized by the presence of two fluorine atoms and a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride typically involves the fluorination of a pyrrolidine derivative. One common method includes the reaction of 3-methylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The resulting 4,4-difluoro-3-methylpyrrolidine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid, while reduction could produce 4,4-difluoro-3-methylpyrrolidine-3-methanol.
Scientific Research Applications
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with active sites of enzymes. This can inhibit enzyme activity or alter metabolic pathways, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
- 4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid
- 3-methylpyrrolidine-3-carboxylic acid hydrochloride
- 4-fluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride
Uniqueness
4,4-difluoro-3-methylpyrrolidine-3-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical reactivity and biological activity. The dual fluorination enhances its stability and ability to participate in specific interactions, making it distinct from other similar compounds.
Properties
CAS No. |
2613382-55-9 |
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Molecular Formula |
C6H10ClF2NO2 |
Molecular Weight |
201.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.